molecular formula C21H21ClN2O5S B2622337 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline CAS No. 866897-13-4

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline

Cat. No. B2622337
CAS RN: 866897-13-4
M. Wt: 448.92
InChI Key: IRGGQTQSEOTASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG-490 is a selective inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive effects.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway. This pathway is involved in the regulation of cytokine production, which plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have immunosuppressive effects by inhibiting the activation of T cells.

Mechanism of Action

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline selectively inhibits JAK2, which is a tyrosine kinase that plays a key role in cytokine signaling. JAK2 is involved in the activation of the STAT3 transcription factor, which is involved in the regulation of gene expression. By inhibiting JAK2, this compound prevents the activation of STAT3 and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and immunosuppressive effects, this compound has been shown to have anti-angiogenic effects by inhibiting the growth of blood vessels. This compound has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline in lab experiments is its selectivity for JAK2. This allows researchers to specifically target the JAK2/STAT3 signaling pathway without affecting other signaling pathways. Additionally, this compound has been shown to have good bioavailability and can be administered orally. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are a number of future directions for research on 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline. One area of research is the development of more potent and selective inhibitors of JAK2. Another area of research is the investigation of the potential therapeutic applications of this compound in diseases such as cancer, autoimmune disorders, and neuroinflammatory disorders. Additionally, research could focus on the development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline involves the reaction of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline with morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization. The yield of this compound is typically around 50%.

properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-27-18-11-16-17(12-19(18)28-2)23-13-20(21(16)24-7-9-29-10-8-24)30(25,26)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGGQTQSEOTASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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